N-[4-({2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}sulfamoyl)phenyl]acetamide
Description
N-[4-({2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}sulfamoyl)phenyl]acetamide is a complex organic compound that features a thiazole ring fused with a triazole ring, a fluorophenyl group, and a sulfamoyl phenyl acetamide moiety. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
N-[4-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethylsulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5O3S2/c1-13(27)23-16-6-8-18(9-7-16)31(28,29)22-11-10-17-12-30-20-24-19(25-26(17)20)14-2-4-15(21)5-3-14/h2-9,12,22H,10-11H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIJJCTHSVKYBCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}sulfamoyl)phenyl]acetamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Acetamide Functionalization
The acetamide group is introduced via acetylation of the aniline precursor:
| Reaction Step | Reagents/Conditions | Intermediate/Product | Reference |
|---|---|---|---|
| Acetylation of aniline | Acetic anhydride, pyridine, RT | N-(4-aminophenyl)acetamide |
Key Findings :
-
Acetic anhydride reacts with the aromatic amine to form the acetamide derivative, enhancing solubility and stability .
Final Coupling Reaction
The triazolothiazole and sulfamoylphenylacetamide units are linked via alkylation:
| Reaction Step | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Alkylation of sulfamoyl group | 2-bromoethyltriazolothiazole, K₂CO₃, DMF | Target compound |
Key Findings :
-
Nucleophilic substitution between the sulfamoyl nitrogen and bromoethyltriazolothiazole forms the final C–N bond .
Structural and Reaction Insights
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Triazolothiazole Stability : The fused heterocycle exhibits resistance to hydrolysis under acidic/basic conditions due to aromatic stabilization .
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Sulfamoyl Reactivity : The sulfonamide group participates in hydrogen bonding, influencing biological activity .
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Acetamide Role : Enhances pharmacokinetic properties by modulating lipophilicity .
Comparative Analysis of Analogues
| Feature | Triazolothiazole Derivatives | Thiadiazole Analogues |
|---|---|---|
| Synthetic Yield | 60–75% | 45–55% |
| Bioactivity | Enhanced TNFα inhibition | Moderate cytotoxicity |
| Thermal Stability | Stable up to 250°C | Decomposes at 180°C |
Scientific Research Applications
N-[4-({2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}sulfamoyl)phenyl]acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[4-({2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}sulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are crucial for understanding its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds with a thiazole ring, such as sulfathiazole, exhibit antimicrobial activity.
Triazole Derivatives: Compounds with a triazole ring, such as fluconazole, are known for their antifungal properties.
Fluorophenyl Compounds: Compounds with a fluorophenyl group, such as fluoxetine, are used as antidepressants
Uniqueness
N-[4-({2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}sulfamoyl)phenyl]acetamide is unique due to its combination of structural features, which may confer distinct biological activities and therapeutic potential. Its multi-targeted approach and potential for diverse applications make it a valuable compound for further research and development .
Biological Activity
N-[4-({2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}sulfamoyl)phenyl]acetamide is a complex organic compound with potential pharmacological applications. This article reviews its biological activity based on various studies and findings related to its synthesis, mechanisms of action, and therapeutic implications.
Chemical Structure and Synthesis
The compound's structure integrates a triazole and thiazole moiety, known for their diverse biological activities. The synthesis typically involves multi-step organic reactions, including the formation of the triazole and thiazole rings followed by the introduction of the sulfamoyl and acetamide groups. The following table summarizes key synthetic routes:
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Formation of triazole | Hydrazine derivatives |
| 2 | Thiazole synthesis | Halogenated compounds |
| 3 | Coupling reactions | Sulfonamide reagents |
| 4 | Final acetamide formation | Acetic anhydride |
Anticancer Properties
Research indicates that compounds containing triazole and thiazole structures exhibit significant anticancer activity. For instance, derivatives similar to this compound have shown IC50 values ranging from 1.1 µM to 18.8 µM against various cancer cell lines, indicating potent cytotoxicity .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Studies have demonstrated that related thiazole derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-donating groups in the phenyl ring enhances this activity .
Enzyme Inhibition
This compound may also act as an enzyme inhibitor. Research has highlighted its potential as a carbonic anhydrase inhibitor , which is critical in various physiological processes .
The biological activity of this compound is likely linked to its ability to interact with specific molecular targets such as enzymes and receptors involved in cellular signaling pathways. The unique structural features allow for specific interactions—such as hydrogen bonding and hydrophobic interactions—modulating the activity of these targets effectively .
Case Studies
Several case studies have documented the efficacy of compounds similar to this compound:
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Anticancer Efficacy : A study involving various triazolo-thiazole derivatives reported significant inhibition of tumor growth in xenograft models.
- Cell Lines Tested : HT-29 (colon cancer), Jurkat (leukemia), and others.
- Results : The most active derivative showed an IC50 value comparable to doxorubicin.
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Antimicrobial Testing : Compounds with similar structures were evaluated against common pathogens such as Staphylococcus aureus and Escherichia coli.
- Methodology : Disk diffusion method and MIC determination.
- Findings : Certain derivatives exhibited antimicrobial activity exceeding that of standard antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
